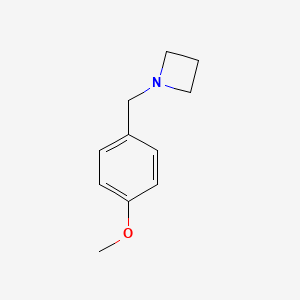

1-(4-Methoxybenzyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-10(4-6-11)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3 |

InChI Key |

QCAAZAFFGJYBNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxybenzyl Azetidine and Its Derivatives

Cyclization Strategies for the Formation of the Azetidine (B1206935) Ring

The construction of the strained four-membered azetidine ring is the most critical step in the synthesis of these heterocycles. The primary methods involve the formation of a carbon-nitrogen (C-N) bond to close the ring. magtech.com.cn These strategies can be broadly categorized into intramolecular nucleophilic substitutions and reductive cyclization approaches.

Intramolecular Nucleophilic Substitution Reactions

One of the most common and direct methods for forming the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cn This approach involves a precursor molecule containing both the nitrogen nucleophile and a carbon atom bearing a suitable leaving group, positioned to allow for a 4-exo-tet cyclization.

The intramolecular SN2 reaction of a γ-amino alkyl halide (a haloamine) is a classical and effective method for azetidine synthesis. In this reaction, the terminal amine attacks the carbon atom bearing a halogen, displacing it to form the cyclic product.

The general transformation for the synthesis of 1-(4-methoxybenzyl)azetidine would involve a precursor such as N-(4-methoxybenzyl)-3-halopropan-1-amine. The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

Precursor Synthesis: The required haloamine precursor can be synthesized by reacting 4-methoxybenzylamine (B45378) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, under controlled conditions to achieve mono-alkylation.

Cyclization Conditions: The cyclization is often carried out in the presence of a base like sodium carbonate or potassium carbonate in a polar aprotic solvent. The choice of halogen can influence the reaction rate, with iodides being more reactive than bromides or chlorides.

| Precursor Example | Reagents | Solvent | Conditions | Product | Ref |

| N-(4-methoxybenzyl)-3-chloropropan-1-amine | K₂CO₃ | Acetonitrile | Reflux | This compound | organic-chemistry.org |

| Arylglycine derivatives | (2-Bromoethyl)sulfonium triflate | Dichloromethane | Room Temp. | N-Aryl azetidines | organic-chemistry.org |

This method's reliability and the availability of starting materials make it a foundational approach for synthesizing N-substituted azetidines. organic-chemistry.org

The Mitsunobu reaction provides a powerful and mild method for the intramolecular cyclization of amino alcohols to form cyclic amines, including azetidines. nih.govorganic-chemistry.org This reaction converts a primary or secondary alcohol into a good leaving group in situ, facilitating nucleophilic attack by the tethered amine. organic-chemistry.orgyoutube.com

For the synthesis of this compound, the precursor would be 3-((4-methoxybenzyl)amino)propan-1-ol. The reaction is carried out in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction mechanism proceeds as follows:

The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. nii.ac.jp

The alcohol's acidic proton is transferred to the betaine.

The resulting alkoxide attacks the now-activated phosphonium (B103445) species, forming an oxyphosphonium salt, which is an excellent leaving group. organic-chemistry.org

The intramolecular amine attacks the carbon bearing the oxyphosphonium group in an SN2 fashion, leading to ring closure and formation of the azetidine with the expulsion of triphenylphosphine oxide. nii.ac.jp

Intramolecular Mitsunobu reactions have been successfully used to synthesize a variety of heterocyclic molecules. uni-regensburg.de

| Precursor | Reagents | Solvent | Conditions | Outcome | Ref |

| 3-((4-Methoxybenzyl)amino)propan-1-ol | PPh₃, DIAD | THF | 0 °C to Room Temp. | Cyclization to this compound | nih.gov |

| Ns-protected amino alcohol | PPh₃, DEAD | THF | - | Intramolecular alkylation to form Ns amide | nih.gov |

| Secondary alcohol | PPh₃, DEAD, Chloroacetic acid | - | - | Inversion of stereochemistry via ester formation | youtube.com |

A significant advantage of the Mitsunobu reaction is that it occurs under mild and generally neutral conditions, tolerating a wide range of functional groups. nii.ac.jp

Reductive Cyclization Approaches

Reductive methods offer an alternative pathway to the azetidine ring, often starting from more oxidized precursors like β-lactams or imines.

The reduction of the carbonyl group of a β-lactam (azetidin-2-one) is one of the most widely used and efficient methods for preparing azetidines. magtech.com.cnacs.org The ready availability of β-lactams through well-established methods like the Staudinger cycloaddition makes this a very attractive route. nih.govresearchgate.net

For the synthesis of this compound, the corresponding precursor, 1-(4-methoxybenzyl)azetidin-2-one, is required. This precursor can be synthesized via the Staudinger reaction between a ketene (B1206846) and the imine derived from 4-methoxybenzaldehyde (B44291) and ammonia, followed by N-alkylation with 4-methoxybenzyl chloride, or directly from an imine already containing the 4-methoxybenzyl group.

The reduction is typically achieved using powerful metal hydride reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a strong and highly effective reagent for reducing amides and lactams to the corresponding amines. nih.govnumberanalytics.comlibretexts.org The reaction is usually performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Diborane (B₂H₆) or Alanes: These reagents are also commonly used and can offer different selectivity profiles. acs.org

The reduction process involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom to yield the azetidine. youtube.com It is crucial to note that the use of strong reducing agents in the presence of Lewis acidic metal ions can sometimes lead to undesired ring-opening of the strained azetidine product, particularly when electron-rich substituents are present on the ring. acs.org

| Precursor | Reducing Agent | Solvent | Product | Ref |

| 1-(4-Methoxybenzyl)azetidin-2-one | LiAlH₄ or B₂H₆·THF | THF | This compound | acs.org |

| 4-(2-Haloalkyl)azetidin-2-ones | LiAlH₄ | Ether | 2-(1-Alkoxy-2-hydroxyethyl)azetidines | nih.gov |

| N-substituted azetidin-2-ones | Alanes | Ether | N-substituted azetidines | acs.org |

A less common but viable strategy involves the reductive cyclization of β-haloalkylimines. magtech.com.cn This method constructs the azetidine ring by forming a C-N bond through the reduction of an imine and subsequent intramolecular substitution.

The process would begin with the formation of an imine from a γ-halocarbonyl compound (e.g., 3-chloropropanal) and 4-methoxybenzylamine. The resulting N-(3-chloropropylidene)-4-methoxybenzylamine contains both the imine function to be reduced and the haloalkane moiety required for cyclization.

The cyclization can proceed via two mechanistic pathways depending on the reagents and conditions:

Reduction followed by Cyclization: The imine is first reduced to a secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting haloamine then undergoes intramolecular cyclization as described in section 2.1.1.1.

Cyclization via Reductive Coupling: A more direct approach involves an electroreductive or metal-catalyzed process where the reduction and cyclization occur in a concerted or sequential one-pot manner. For instance, Zr-catalyzed reactions of imines with ethylmagnesium chloride can produce C,N-dimagnesiated compounds that cyclize to form azetidines. organic-chemistry.org

This method provides a convergent route to azetidines from simple starting materials.

| Precursor Type | Reagents/Method | Intermediate | Product | Ref |

| β-Haloalkylimine | 1. NaBH₄; 2. Base | Haloamine | Azetidine | magtech.com.cn |

| Imine | EtMgCl, Zr-catalyst | C,N-dimagnesiated species | Azetidine | organic-chemistry.org |

| Aromatic α-iminoesters | Electroreduction, TMSCl | - | Azetidin-2-ones | acs.org |

Strain-Release Cycloaddition Reactions

Strain-release cycloaddition reactions offer a powerful approach to constructing the azetidine ring system. These reactions leverage the release of ring strain from highly reactive intermediates to drive the formation of the four-membered ring.

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger synthesis, is a classic and widely used method for the synthesis of β-lactams (2-azetidinones), which are precursors to azetidines. mdpi.comorganic-chemistry.orgwikipedia.org The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com The subsequent reduction of the resulting β-lactam provides access to the corresponding azetidine. acs.org

Recent advancements have focused on developing catalytic and stereoselective versions of the Staudinger reaction. organic-chemistry.org For instance, visible-light-mediated intermolecular [2+2] photocycloadditions between oximes and alkenes, catalyzed by an iridium photocatalyst, have emerged as a mild and general protocol for azetidine synthesis. springernature.comchemrxiv.org This approach is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Another photocatalytic method involves the dehydrogenative [2+2] cycloaddition between amines and alkenes, which allows for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.org

| Reactants | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Imine + Ketene | Staudinger Cycloaddition | Thermal or Catalytic | β-Lactam | mdpi.comorganic-chemistry.orgwikipedia.org |

| Oxime + Alkene | Visible-Light Photocycloaddition | Iridium photocatalyst | Azetidine | springernature.comchemrxiv.org |

| Amine + Alkene | Dehydrogenative Photocycloaddition | Photoredox catalyst | Azetidine | acs.org |

| 2-Isoxazoline-3-carboxylates + Alkenes | Aza-Paternò-Büchi Reaction | Visible light, Ir(III) photocatalyst | Azetidine | rsc.org |

Azomethine ylides are 1,3-dipoles that can undergo cycloaddition reactions to form five-membered heterocycles. wikipedia.org However, their reaction with isocyanides can lead to the formation of azetidines through a [1+3] cycloaddition. Azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines. wikipedia.orgacs.org For example, 1-phthalimidoaziridines bearing electron-withdrawing groups readily form ylides, which can then be trapped by isocyanides to yield stable 1-phthalimidoazetidines. acs.org The reaction of these azetidines with hydrazine (B178648) can lead to the corresponding 1-aminoazetidines, which are often unstable and decompose. acs.org

| Ylide Precursor | Dipolarophile | Reaction Type | Product | Reference |

| 1-Phthalimidoaziridine | Isocyanide | [1+3] Cycloaddition | 1-Phthalimidoazetidine | acs.org |

Intramolecular Hydroamination Reactions

Intramolecular hydroamination of unsaturated amines is a direct and atom-economical method for the synthesis of cyclic amines, including azetidines.

Copper-catalyzed intramolecular hydroamination has been developed for the synthesis of azetidines. For instance, a photoinduced copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides provides a general route to functionalized azetidines. nih.gov This method offers excellent control over regioselectivity. nih.gov Another copper-catalyzed approach involves the multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. organic-chemistry.org Furthermore, copper-catalyzed intramolecular amination of organoboronates has been shown to produce azetidines. organic-chemistry.org

| Substrate | Catalyst System | Reaction Type | Product | Reference |

| Ynamide | Copper photoredox catalyst | Radical 4-exo-dig cyclization | Azetidine | nih.gov |

| Terminal Alkyne, Sulfonyl Azide, Carbodiimide | Copper catalyst | Multicomponent reaction | Functionalized Azetidine | organic-chemistry.org |

| Organoboronate | Copper catalyst | Intramolecular Amination | Azetidine | organic-chemistry.org |

Electrocatalysis has emerged as a powerful tool for organic synthesis, and it has been successfully applied to the formation of azetidines. An electrocatalytic intramolecular hydroamination of allylic sulfonamides provides access to azetidines in good yields. organic-chemistry.orgnih.govacs.org This method utilizes a combination of cobalt catalysis and electricity to generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.orgnih.govacs.org Mechanistic studies, including electrochemical kinetic analysis, have provided insights into the rate-determining steps of this electrochemical protocol. nih.govacs.org

| Substrate | Catalyst System | Reaction Type | Key Feature | Reference |

| Allylic Sulfonamide | Cobalt catalyst and electricity | Intramolecular Hydroamination | Generation of a carbocationic intermediate | organic-chemistry.orgnih.govacs.org |

C-H Activation Strategies for Azetidine Synthesis

Direct C-H activation has become a transformative strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates allows for the synthesis of azetidine compounds. organic-chemistry.org More recently, a palladium-catalyzed, directed C(sp³)–H arylation of azetidines at the C3 position has been developed. acs.org This method exhibits a broad substrate scope and provides access to valuable, stereochemically defined azetidine building blocks. acs.org While the direct synthesis of azetidines via C-H activation is an active area of research, many reported methods focus on the functionalization of a pre-existing azetidine ring. acs.orgrsc.org The development of catalytic C-H activation/annulation strategies for the de novo synthesis of azetidines remains a significant goal. rsc.org

| Strategy | Catalyst | Substrate Type | Product Type | Reference |

| Intramolecular C-H Amination | Palladium | Picolinamide-protected amine | Azetidine | organic-chemistry.org |

| C(sp³)–H Arylation | Palladium | Pre-formed azetidine | C3-arylated azetidine | acs.org |

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

The direct cyclization of aliphatic C-H bonds represents a powerful and atom-economical approach to heterocycle synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine derivative is an effective method for constructing the azetidine ring. nih.gov This transformation typically employs a directing group, such as picolinamide (B142947) (PA), attached to the nitrogen atom.

The general strategy involves a substrate containing a γ-C(sp³)–H bond relative to the picolinamide-protected nitrogen. In the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant, the palladium coordinates to the directing group and facilitates the activation of the proximate C-H bond. This forms a palladacycle intermediate, which upon reductive elimination, forges the new C-N bond to yield the azetidine ring. nih.gov While this method has been demonstrated for various substrates, its application to form this compound would likely require a sequence where the picolinamide directing group is removed post-cyclization and the nitrogen is subsequently alkylated with a 4-methoxybenzyl group. The use of certain directing groups can be essential to favor this pathway over competing reactions like acetoxylation. nih.gov

Table 1: Key Features of Pd(II)-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Palladium(II) salts, e.g., Pd(OAc)₂. | nih.gov |

| Directing Group | Picolinamide (PA) is commonly used to guide the catalyst to the desired C-H bond. | nih.gov |

| Bond Formed | Intramolecular C-N bond formation at a γ-C(sp³)–H position. | nih.gov |

| Selectivity | The directing group ensures high regioselectivity for the formation of the 4-membered ring. | nih.gov |

| Challenge | The directing group must be cleaved to obtain the free N-H azetidine for further functionalization. | nih.gov |

Stereospecific, Directed C(sp³)–H Arylation

The functionalization of a pre-formed azetidine ring via C–H activation offers a direct route to complex derivatives. Stereospecific, directed C(sp³)–H arylation involves using a directing group attached to the azetidine to guide a transition metal catalyst to a specific C-H bond, which is then converted to a C-C bond with an aryl partner. While direct examples on this compound are not prominent, the principles have been established in related systems. For instance, rhodium and palladium catalysts have been successfully used for the site-selective C-H functionalization of other saturated heterocycles, like piperidines, where the choice of N-protecting group and catalyst dictates the position of functionalization. nih.gov

In the context of an N-benzylazetidine derivative, a suitably designed directing group, potentially incorporated into the benzyl (B1604629) ring or as a temporary N-substituent, could enable the arylation at the C2 or C3 position of the azetidine ring. This approach is exemplified in the arylation of N-methyl alanine (B10760859) derivatives, where a native carboxylate group directs a palladium catalyst to perform β-C(sp³)-H arylation. nih.gov This highlights the potential for using existing functional groups to direct the modification of the azetidine scaffold.

Ring Transformation and Expansion Strategies

Rearrangement from Aziridines

The ring expansion of three-membered aziridines provides a synthetically valuable route to four-membered azetidines. magtech.com.cnarkat-usa.org This strategy leverages the release of ring strain from the highly reactive aziridine (B145994) ring. A common method involves the reaction of N-sulfonylaziridines with a one-carbon inserting reagent, such as dimethylsulfoxonium methylide. organic-chemistry.org This ylide attacks the aziridine, leading to a ring-opened intermediate that subsequently cyclizes to form the more stable four-membered azetidine ring.

For the synthesis of this compound, this would typically involve an N-(4-methoxybenzyl)aziridine precursor. The reaction of this precursor with an appropriate reagent would induce the expansion. The reactivity of aziridines in such expansions is often enhanced by an electron-withdrawing group on the nitrogen, which makes N-sulfonylaziridines common substrates. arkat-usa.org Adapting this for an N-benzyl derivative may require specific activation or alternative ring-expansion protocols.

Opening of Epoxides Followed by Cyclization

A classical and reliable two-step method for synthesizing azetidines involves the ring-opening of an epoxide followed by an intramolecular cyclization. magtech.com.cn The synthesis of this compound via this route would begin with the nucleophilic attack of 4-methoxybenzylamine on a suitable three-carbon electrophile containing a leaving group, such as epichlorohydrin (B41342) or a glycidyl (B131873) tosylate.

This initial reaction opens the epoxide ring, forming a 1-(4-methoxybenzyl)amino-3-halo-2-propanol intermediate. In the presence of a base, this intermediate undergoes intramolecular nucleophilic substitution: the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the leaving group, closing the four-membered ring to yield 1-(4-methoxybenzyl)azetidin-3-ol. Subsequent deoxygenation, if required, would furnish the parent this compound. The regioselectivity of the initial epoxide opening is a key consideration in this sequence. researchgate.net

Ring Contraction Methodologies

Azetidines can also be synthesized via the ring contraction of five-membered heterocycles, most notably N-substituted pyrrolidinones. magtech.com.cnrsc.org A robust method involves the conversion of an N-sulfonyl-2-pyrrolidinone into its α-bromo derivative. nih.gov When this α-bromo-N-sulfonylpyrrolidinone is treated with a nucleophile (e.g., an alcohol in the presence of a base), it triggers a cascade involving nucleophilic addition to the amide carbonyl, cleavage of the N-C(O) bond, and subsequent intramolecular Sₙ2 reaction by the newly formed amide anion to displace the bromide. This sequence results in the formation of an α-carbonylated N-sulfonylazetidine. nih.gov

To apply this to the synthesis of the target compound, one would ideally start with N-(4-methoxybenzyl)pyrrolidinone. However, the 4-methoxybenzyl group is not as strongly electron-withdrawing as a sulfonyl group, which may reduce the electrophilicity of the amide carbonyl and hinder the initial nucleophilic attack. An alternative would be to perform the reaction with an N-sulfonyl group, which could then be cleaved and replaced with the 4-methoxybenzyl group in subsequent steps.

Stereoselective Synthesis of this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com A wide variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis, including Evans' oxazolidinones and camphor-derived auxiliaries. researchgate.netresearchgate.net These auxiliaries can be used to control the stereochemistry of various reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The choice of a suitable chiral auxiliary is crucial and depends on its ability to induce high diastereoselectivity and the ease of its subsequent removal without causing racemization. researchgate.net

Catalytic asymmetric methods, on the other hand, utilize a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. nih.gov This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org For instance, proline and its derivatives have been shown to be effective catalysts for various asymmetric transformations. beilstein-journals.org A general and enantioselective synthesis of C2-functionalized azetidines has been developed using an organocatalytic α-chlorination of aldehydes as a key step. vanderbilt.edu

Diastereoselective Synthesis through Substrate Control

In diastereoselective synthesis, the existing stereocenters in a substrate molecule influence the creation of new stereocenters. This substrate-controlled approach is a powerful strategy for the synthesis of complex molecules with multiple stereocenters. For example, the regio- and stereoselective alkylation of 1-benzhydryl-3-(N-alkyl)imino-2-(methoxymethyl)azetidine has been reported. researchgate.net In this case, the existing stereocenter at the C-2 position of the azetidine ring directs the incoming alkyl group to the C-4 position with a specific stereochemistry, leading to the formation of the cis-isomer. Subsequent reduction of the imino group can then provide the corresponding all-cis or trans,trans azetidin-3-ols. researchgate.net

The Horner-Wadsworth-Emmons reaction of (N-Boc)azetidin-3-one can be followed by an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov The stereochemical outcome of the aza-Michael addition can be influenced by the nature of the substrate and the reaction conditions.

Protecting Group Strategies Pertinent to the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is a widely used protecting group for various functional groups in organic synthesis, including amines and alcohols. nih.govutsouthwestern.edu Its stability under a range of reaction conditions and the multiple methods available for its removal make it a versatile choice. nih.gov

The PMB group can be introduced by reacting the substrate with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base. nih.gov It is generally stable to basic and nucleophilic conditions. jocpr.com

A key feature of the PMB group is its susceptibility to oxidative cleavage. utsouthwestern.edugoogle.com Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to selectively remove the PMB group in the presence of other protecting groups that are sensitive to acidic or basic conditions. google.com The PMB group can also be removed under acidic conditions, although this is less common. google.com Hydrogenation using a palladium catalyst can also be employed for deprotection, although this may also reduce other functional groups like alkenes. nih.gov

The choice of protecting group strategy is crucial in multistep synthesis. jocpr.com Orthogonal protecting groups, which can be removed under different conditions, allow for the selective deprotection of one functional group while others remain protected. jocpr.com For example, in a molecule containing both a Boc-protected amine and a PMB-protected amine, the Boc group can be removed with acid while the PMB group remains intact. google.com Conversely, the PMB group can be removed oxidatively without affecting the Boc group. This orthogonality is essential for the synthesis of complex molecules containing the this compound scaffold.

Reactivity and Chemical Transformations of 1 4 Methoxybenzyl Azetidine

Ring-Opening Reactions

The four-membered azetidine (B1206935) ring is susceptible to cleavage under various conditions, a characteristic attributed to its significant ring strain. This property allows for its use as a precursor in the synthesis of a variety of acyclic and larger heterocyclic structures.

The reaction of 1-(4-methoxybenzyl)azetidine with a range of nucleophiles is a common and synthetically useful transformation. The electron-donating nature of the 4-methoxybenzyl group on the nitrogen atom influences the reactivity of the azetidine ring, making it susceptible to attack.

The regioselectivity of the ring opening is a key consideration in these reactions. Attack of the nucleophile can occur at either of the two methylene (B1212753) carbons of the azetidine ring, leading to different regioisomers. This outcome is often influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

In the presence of an acid catalyst, the nitrogen atom of the azetidine ring is protonated, forming a highly reactive azetidinium ion. This species is then readily attacked by nucleophiles. For instance, the reaction of 1-(4-methoxybenzyl)azetidinium bromide with various nucleophiles leads to the formation of γ-substituted aminopropanes. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the four-membered ring.

The driving force for many of the ring-opening reactions of this compound is the release of ring strain. The C-N-C bond angle in an unstrained acyclic amine is approximately 112°, whereas in the azetidine ring, it is constrained to about 90°. This deviation from the ideal bond angle results in significant strain energy, which can be released upon ring cleavage. This inherent strain facilitates reactions that would otherwise require more forcing conditions.

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted 1-(4-methoxybenzyl)azetidines is a critical aspect of their chemistry. Generally, the nucleophile will attack the less sterically hindered carbon atom. However, electronic effects can also play a significant role in directing the attack.

In cases where the azetidine ring contains a chiral center, the stereoselectivity of the ring-opening reaction becomes important. The reaction can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction mechanism and the specific reagents employed. For example, the ring opening of chiral 2-substituted 1-(4-methoxybenzyl)azetidines often proceeds with a high degree of stereocontrol, making them valuable building blocks in asymmetric synthesis.

This compound can serve as a precursor for the synthesis of larger, more stable heterocyclic rings such as pyrrolidines and piperidines. These ring expansion reactions typically involve an initial ring-opening step, followed by an intramolecular cyclization.

One common strategy involves the reaction of the azetidine with a reagent that introduces a functional group capable of participating in a subsequent cyclization. For example, treatment with an appropriate electrophile can lead to a ring-opened intermediate that, upon deprotection or activation, cyclizes to form a five- or six-membered ring.

The 4-methoxybenzyl (PMB) group is a commonly used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific reductive or oxidative conditions. In the context of this compound, the N-C(benzyl) bond can be cleaved reductively.

Nucleophilic Ring Opening with Various Reagents

Functionalization at the Azetidine Ring

The strained four-membered ring of azetidine is a versatile scaffold for the introduction of various substituents. The presence of the 1-(4-methoxybenzyl) group influences the regioselectivity and stereoselectivity of these functionalization reactions.

Alkylation and Arylation Reactions

The azetidine ring can undergo both alkylation and arylation at its carbon centers.

Alkylation: The α-alkylation of N-protected azetidine-2-carbonitriles provides a route to 2-substituted azetidines. For instance, the diastereoselective α-alkylation of the N-borane complex of N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile can be achieved using a strong base like lithium diisopropylamide (LDA) followed by treatment with an alkyl halide. nih.govrsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles. nih.govrsc.org

Arylation: Palladium-catalyzed C(sp³)–H arylation has been successfully applied to the C3 position of azetidines. harvard.eduacs.org This reaction often utilizes a directing group, such as 8-aminoquinoline, attached to the azetidine nitrogen to achieve high regioselectivity. harvard.eduacs.org The reaction conditions typically involve a palladium catalyst, a ligand, and a base. harvard.eduacs.orgescholarship.org This methodology has proven effective for the synthesis of a variety of 3-arylazetidines with good functional group tolerance. harvard.eduacs.org

Table 1: Examples of Alkylation and Arylation Reactions

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Alkylation | N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex | 1) LDA, -78 °C; 2) Benzyl (B1604629) bromide, -78 °C to rt | α-Benzylated (2S,1′S)-5ba | 72% | nih.govrsc.org |

| C3-Arylation | N-TFA protected azetidine-2-carboxylic acid derivative | Pd(OAc)₂, (BnO)₂PO₂H, AgOAc, 1-bromo-4-iodobenzene, DCE, 110 °C | 3-(4-bromophenyl)azetidine derivative | 52% | harvard.eduacs.org |

Introduction of Other Functional Groups (e.g., Carbonyl, Halogen)

Functional groups other than alkyl and aryl groups can also be introduced onto the azetidine ring.

Carbonyl Groups: The introduction of a carbonyl group can be achieved through various methods. For instance, 1-(4-methoxyphenyl)azetidine-2,3-dione, which contains two ketone groups, is a known derivative. The reactivity of such diones allows for further synthetic transformations. researchgate.net

Halogens: Halogenated azetidines are valuable intermediates. For example, 2-(iodomethyl)azetidine derivatives can be synthesized through the iodocyclization of homoallylamines. bham.ac.uk This reaction typically uses iodine and a base like sodium bicarbonate. bham.ac.uk

Table 2: Introduction of Carbonyl and Halogen Groups

| Functional Group | Reaction/Compound | Key Features | Reference |

|---|---|---|---|

| Carbonyl | 1-(4-Methoxyphenyl)azetidine-2,3-dione | Contains a β-lactam ring fused with two ketone groups. | |

| Halogen (Iodine) | Iodocyclization of homoallylamines | Yields 2-(iodomethyl)azetidine derivatives. | bham.ac.uk |

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring, even when protected, plays a crucial role in the ring's reactivity. It can influence the stereochemical outcome of reactions and can be a site for activation. The lone pair of electrons on the nitrogen atom can participate in directing metal catalysts in C-H activation reactions. rsc.org Furthermore, the nitrogen can be quaternized, which activates the ring for nucleophilic attack and ring-opening reactions. nih.gov The p-methoxyphenyl (PMP) group, a close analog of the 4-methoxybenzyl group, is noted as an easily removable activating group for ring expansion reactions. rsc.orgnsf.gov

Transformations of the 4-Methoxybenzyl Substituent

The 4-methoxybenzyl (PMB) group is primarily used as a protecting group and is often removed in the final stages of a synthetic sequence.

Cleavage of the 4-Methoxybenzyl Group (Deprotection)

The removal of the 4-methoxybenzyl group is a common and important transformation. This deprotection is typically achieved through oxidative cleavage.

Oxidative Cleavage: Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a widely used reagent for the cleavage of the PMB group from the azetidine nitrogen. bham.ac.ukethz.ch The reaction is usually carried out in a solvent mixture such as acetonitrile/water. bham.ac.ukethz.ch However, the yields of this deprotection step can sometimes be low, and optimization of the reaction conditions may be necessary. ethz.ch Another method for the cleavage of a similar N-((S)-1-(4-methoxyphenyl)ethyl) substituent involves treatment with trifluoroacetic acid (TFA). nih.govresearchgate.net

Table 3: Deprotection of the 4-Methoxybenzyl Group

| Reagent | Conditions | Notes | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | Commonly used but can result in low yields. | bham.ac.ukethz.ch |

| Trifluoroacetic Acid (TFA) | - | Used for cleavage of the N-((S)-1-(4-methoxyphenyl)ethyl) group. | nih.govresearchgate.net |

Functional Group Interconversions on the Aromatic Ring

While specific examples of functional group interconversions on the 4-methoxybenzyl ring of this particular compound are not extensively documented in the provided search results, standard aromatic chemistry principles can be applied. The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution. Potential transformations could include nitration, halogenation, or Friedel-Crafts reactions, followed by further modifications of the newly introduced functional groups. For instance, a nitro group could be reduced to an amine, which could then be diazotized and substituted. A halogen could participate in cross-coupling reactions. These transformations would typically be carried out while the azetidine ring is protected to avoid side reactions.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Azetidine (B1206935) Formation

The formation of the four-membered azetidine ring is often challenging due to the inherent ring strain. rsc.orgbham.ac.uk Various synthetic strategies have been developed, and mechanistic studies, including transition state analysis, play a pivotal role in optimizing these reactions.

Transition State Analysis in Cyclization Reactions

Transition state analysis provides valuable insights into the feasibility and stereochemical outcome of cyclization reactions leading to azetidines. For instance, in the intramolecular cyclization of dimesylate precursors, unfavorable steric interactions in the transition state can lead to the competing formation of three-membered aziridines. acs.org Conversely, specific isomers can exclusively yield the trans-substituted azetidine, highlighting the determinative role of the transition state geometry. acs.org

Computational studies have been instrumental in understanding the regioselectivity of azetidine formation. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by La(OTf)₃, calculations showed that while the transition state for pyrrolidine (B122466) formation is energetically favored in the uncatalyzed reaction, the presence of a lanthanum catalyst reverses this selectivity, favoring azetidine formation. frontiersin.org This is attributed to the coordination of the substrate and/or product to the lanthanum complex, which lowers the energy of the azetidine transition state. frontiersin.org Similarly, in the copper-catalyzed photinduced anti-Baldwin radical cyclization of ynamides, DFT calculations have shown the 4-exo-dig cyclization to be kinetically favored over the 5-endo-dig pathway, leading to the formation of azetidines. nih.gov

The stereoselectivity of azetidine formation is also dictated by the transition state. In the iodine-mediated cyclization of homoallyl amines, the consistent formation of the cis-azetidine is attributed to the lower energy of the transition state leading to this isomer compared to the trans product. rsc.org

Role of Catalysts and Reagents in Stereocontrol and Regioselectivity

The choice of catalyst and reagents is paramount in controlling the stereochemistry and regiochemistry of azetidine synthesis. Lewis acids, for example, have been shown to play a crucial role in directing the outcome of cyclization reactions. frontiersin.org In the synthesis of 2,4-disubstituted azetidine-3-ones, the use of a Cu(acac)₂ catalyst with N-Ts diazoketones was found to be optimal. acs.org The high stereoselectivity, leading exclusively to cis-2,4-disubstituted products, is rationalized by a transition state where the bulky metal complex and the alkyl group adopt an anti-relationship. acs.org

The nature of the base used can also significantly influence the reaction pathway. In the synthesis of 2-arylazetidines, the use of a LiDA-KOR superbase was essential for the regio- and diastereoselective formation of the four-membered ring. acs.org Other bases failed to yield the desired azetidine product. acs.org

Furthermore, biocatalysis has emerged as a powerful tool for stereocontrolled azetidine synthesis. Engineered cytochrome P450 enzymes have been shown to catalyze the one-carbon ring expansion of aziridines to azetidines with high enantioselectivity. nih.govchemrxiv.org These biocatalysts can override the inherent reactivity of the intermediates to favor the desired rearrangement. nih.govchemrxiv.org

Computational Chemistry Applications to 1-(4-Methoxybenzyl)azetidine

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been extensively used to elucidate the mechanisms of reactions involving azetidines. In the context of the reactivity of 3-oxo-β-lactams, which are structurally related to azetidine derivatives, DFT calculations have been employed to investigate the reaction pathways with primary amines. researchgate.net These studies help in understanding the factors that determine whether the reaction leads to 3-imino-β-lactams, α-aminoamides, or ethanediamides. researchgate.net

DFT has also been applied to understand the preference for certain cyclization pathways. For instance, in the formation of azetidines from ynamides, DFT calculations helped to rationalize the observed preference for the 4-exo-dig cyclization over the 5-endo-dig pathway. nih.gov Similarly, in the study of the formation of azetidine and oxetane (B1205548) photoproducts, DFT calculations using functionals like B3LYP have been employed to map the potential energy surfaces and identify the most favorable reaction pathways. acs.org

Conformational Analysis and Ring Strain Calculations

The conformation and ring strain of the azetidine ring significantly influence its reactivity. rsc.orgrsc.org Computational methods are used to analyze the conformational preferences of substituted azetidines. Studies on N-alkyl substituted azetidines have shown that trans isomers often prefer a planar or nearly planar ring, while cis isomers favor a puckered conformation. capes.gov.br

The ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key driver of their reactivity. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org Computational analysis of the gas-phase basicity of cyclic amines, including azetidine, has shown that basicity generally increases with ring size, but aziridines are notably less basic. srce.hr This highlights the complex interplay of ring strain and electronic effects on the properties of these heterocycles.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of reactions involving azetidines. By calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction outcome. For example, in the desymmetrization of N-acyl-azetidines catalyzed by chiral phosphoric acids, computational studies have been used to identify the origins of selectivity by analyzing the stereodetermining transition states. nih.gov

Furthermore, computational methods can aid in the design of new catalysts and reactions. By understanding the factors that control selectivity, it is possible to rationally design catalysts that favor the formation of a desired product. For instance, the understanding gained from DFT studies on La(OTf)₃-catalyzed azetidine synthesis could guide the development of other Lewis acid catalysts for this transformation. frontiersin.org

Below is a table summarizing key computational findings related to azetidine chemistry:

| Study Focus | Computational Method | Key Finding | Reference |

| Azetidine vs. Pyrrolidine Formation | DFT | La(OTf)₃ catalyst reverses regioselectivity to favor azetidine formation. | frontiersin.org |

| Ynamide Cyclization | DFT | 4-exo-dig cyclization is kinetically favored over 5-endo-dig. | nih.gov |

| Azetidine vs. Oxetane Photoproduct Formation | DFT (B3LYP) | Stepwise cycloaddition in the triplet excited state is favorable for both. | acs.org |

| Azetidine Basicity | CBS-Q, G3, B3LYP | Basicity increases with ring size, but aziridines are an exception. | srce.hr |

| N-Acyl-Azetidine Desymmetrization | DFT | Identified origins of selectivity by analyzing stereodetermining transition states. | nih.gov |

Applications of 1 4 Methoxybenzyl Azetidine As a Building Block in Complex Organic Synthesis

Role as a Chiral Template in Asymmetric Synthesis

Chiral N-substituted azetidines, including derivatives analogous to 1-(4-methoxybenzyl)azetidine, serve as effective templates and chiral auxiliaries in asymmetric synthesis. The rigid four-membered ring, combined with a chiral substituent on the nitrogen atom, can effectively control the stereochemical course of reactions at adjacent positions. rsc.org

A notable application is the diastereoselective α-alkylation of azetidine-2-carbonitriles. In a study by Tayama and Nakanome (2021), an N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane (B79455) complex was subjected to alkylation. rsc.org The chiral N-substituent, which is structurally similar to a p-methoxybenzyl group, directs the approach of the electrophile. Treatment of the diastereomerically pure complex with LDA followed by benzyl (B1604629) bromide resulted in the desired α-benzylated product with high diastereoselectivity. rsc.org This strategy allows for the creation of optically active 2-substituted azetidines, which are valuable building blocks for nitrogen-containing compounds like amino acids and alkaloids. rsc.org The p-methoxybenzyl group or a similar chiral auxiliary on the nitrogen is crucial for directing this stereoselectivity and can be removed in subsequent synthetic steps.

The general utility of azetidines as chiral templates is well-recognized, providing access to functionalized building blocks where chirality is transferred from a removable group on the nitrogen. rsc.orgacs.org This approach is foundational for synthesizing enantiomerically pure compounds that are otherwise difficult to access.

Table 1: Diastereoselective α-Alkylation of an N-Chiral Azetidine-2-carbonitrile Complex rsc.org

| Entry | Starting Complex | Electrophile | Product Ratio (Diastereomers) | Yield |

| 1 | (1S,2S,1′S)-4b | Benzyl bromide | (2S,1′S)-5ba : (2R,1′S)-5ba = 36 : 1 | 72% |

Data sourced from a study on N-((S)-1-arylethyl)azetidine-2-carbonitriles, demonstrating the directing effect of the chiral N-substituent. rsc.org

Ligand Design in Metal-Catalyzed Reactions

The azetidine (B1206935) scaffold is a valuable component in the design of chiral ligands for asymmetric metal catalysis. researchgate.netbham.ac.uk The nitrogen atom of the ring serves as a coordination site for a metal center, and substituents on the azetidine ring create a defined chiral environment. This compound and its derivatives can be incorporated into ligand structures that influence the efficiency and enantioselectivity of various metal-catalyzed transformations. mdpi.comresearchgate.net

One prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Research has focused on developing new vicinal diamine ligands based on azetidine cores. mdpi.comresearchgate.net These ligands, featuring an azetidine ring and a coordinating side arm, form stable complexes with palladium. The strain of the four-membered ring and the nature of the substituents impact the catalytic activity. researchgate.netmdpi.com For instance, catalytic systems derived from azetidine-based diamines have proven effective in coupling various aryl halides, including challenging aryl chlorides, with high efficiency at catalyst loadings as low as 0.001%. researchgate.netmdpi.com

The rigid structure of the azetidine ring within a ligand helps to create a well-defined and constrained catalytic pocket around the metal center, which can lead to enhanced enantioselectivity in asymmetric reactions. rsc.org Azetidine-containing binuclear zinc catalysts, for example, have been developed for asymmetric Michael additions, where the rigidity of the scaffold is key to achieving high levels of stereocontrol. rsc.org The 1-(4-methoxybenzyl) group can be a part of the initial synthesis of these ligands, often being replaced or modified as the final ligand is constructed.

Table 2: Performance of Azetidine-Based Ligands in Suzuki-Miyaura Coupling mdpi.comresearchgate.net

| Catalyst System | Reaction | Temperature | Catalyst Loading | Outcome |

| Azetidine-Diamine-Pd | 4-Bromonitrobenzene + 4-Tolylboronic acid | Room Temp to 100 °C | 0.001% - 1% | High yields |

| Azetidine-Imidate-Pd | Aryl chlorides + Arylboronic acids | Room Temp to 100 °C | 0.001% - 1% | Effective coupling |

This table summarizes the general findings from studies on azetidine-based catalytic systems. mdpi.comresearchgate.net

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

The considerable ring strain of approximately 25.4 kcal/mol makes the azetidine ring an excellent precursor for synthesizing other heterocyclic systems through ring-opening or ring-expansion reactions. rsc.orgrsc.org this compound can be strategically employed as a starting material to access a variety of more complex or larger nitrogen-containing rings, such as pyrrolidines, piperidines, and azepanes. rsc.orgresearchgate.net

These transformations are often triggered by activating the nitrogen atom, which facilitates the cleavage of a C-N bond. magtech.com.cn The ring strain provides the thermodynamic driving force for these reactions. For example, Lewis acid-catalyzed rearrangement of N-benzyl amino azetidines can lead to the formation of N-benzylpyrrolidines with multiple stereogenic centers in high yield. bham.ac.uk Similarly, thermal or acid-catalyzed ring-opening reactions can transform azetidines into highly substituted acyclic amines, which can then be cyclized to form larger rings. bham.ac.uk

Recent studies have shown that functionalized azetidines can be isomerized to pyrrolidines. For instance, iodocyclisation of certain homoallylamines at room temperature yields 2-(iodomethyl)azetidine derivatives. researchgate.net Upon heating, these azetidines can undergo thermal isomerisation to form functionalized 3-iodopyrrolidines. researchgate.net The 1-(4-methoxybenzyl) group is a suitable N-substituent for these transformations, providing stability during initial steps and allowing for deprotection later in the synthetic sequence.

Table 3: Ring Expansion/Rearrangement of Azetidine Derivatives bham.ac.ukresearchgate.net

| Azetidine Precursor | Reaction Conditions | Product Heterocycle | Key Feature |

| N-Benzyl amino azetidine | Lewis Acid (e.g., BF₃·OEt₂) | N-Benzylpyrrolidine | Stereospecific rearrangement |

| (cis)-1-Benzyl-2-(iodomethyl)-4-phenylazetidine | Heating (50 °C) | (cis)-1-Benzyl-3-iodo-4-phenylpyrrolidine | Thermal isomerisation |

This table provides examples of azetidines as precursors to pyrrolidines.

Integration into Peptidomimetics and Non-Natural Amino Acids

Azetidines are widely used as building blocks for non-natural amino acids and as structural motifs in peptidomimetics. acs.orgsigmaaldrich.com The constrained four-membered ring of azetidine-2-carboxylic acid, a proline analogue, can impart specific conformational constraints on peptide chains, which is a valuable tool for designing bioactive molecules with improved stability and receptor affinity. nih.gov this compound-2-carboxylic acid is a key intermediate in the synthesis of these structures. sigmaaldrich.com

The synthesis of enantiopure (S)-azetidine-2-carboxylic acid often proceeds through intermediates where the nitrogen is protected, for example, with a chiral benzyl-type group. tandfonline.com This allows for stereocontrolled manipulations of the molecule. The 1-(4-methoxybenzyl) group is particularly useful as it can be readily removed by oxidation or hydrogenolysis to yield the free secondary amine of the amino acid. The resulting azetidine-containing amino acids can then be incorporated into peptide sequences. nih.gov

Furthermore, the azetidine scaffold serves as a surrogate for natural amino acids in peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with enhanced pharmacological properties, such as resistance to enzymatic degradation. rsc.org The unique geometry of the azetidine ring helps to create novel peptide backbone structures and influence the spatial orientation of side chains.

Table 4: Azetidine-Based Amino Acids in Peptidomimetics nih.gov

| Azetidine Amino Acid | Parent Amino Acid | Role in Peptidomimetics |

| Azetidine-2-carboxylic acid | L-Proline | Induces conformational constraints; analogue for small peptides |

| 3-Aryl-azetidine-2-carboxylic acid | L-Proline | Building block for constrained peptide analogues |

| Azetidine-3-carboxylic acid | β-Proline | Conformationally constrained analogue for tetrapeptides |

Development of Complex Polyamine Ligands

Azetidines and their derivatives are valuable building blocks for the synthesis of complex polyamines, polyamino alcohols, and other polydentate ligands. nih.govacs.org The ring-opening of the strained azetidine ring provides a direct route to linear or branched polyamine chains. This compound can be used in ring-opening polymerization reactions to generate well-defined polymers or can be incorporated as a single unit into a larger polyamine structure. rsc.orgdntb.gov.ua

One synthetic strategy involves the reaction of a precursor containing a good leaving group with an amine, leading to the formation of an azetidine ring within a larger polyamine framework. For example, reacting the tris(benzenesulfonate) of 1,1,1-tris(hydroxymethyl)ethane (B165348) with 1,2-ethanediamine yields a quadridentate amine ligand that incorporates an azetidine ring. rsc.org This azetidine-containing polyamine can then coordinate to metal ions, such as cobalt(III), or undergo further reactions where the azetidine ring is opened by another amine to extend the polyamine chain. rsc.org

The use of azetidin-2-ones (β-lactams), which can be derived from azetidine precursors, is another powerful method. nih.gov The selective cleavage of bonds within the strained β-lactam ring provides access to a diverse array of structures, including polyamines and polyamino alcohols, by using the lactam as a "synthon." nih.gov The N-substituent, such as the p-methoxybenzyl group, plays a crucial role in directing the synthesis and can be retained or removed as needed to achieve the final target molecule.

Conclusion and Future Research Perspectives

Summary of Key Synthetic Achievements and Mechanistic Insights

The synthesis of 1-(4-methoxybenzyl)azetidine and its derivatives has been accomplished through several effective strategies, primarily involving the formation of the azetidine (B1206935) ring via intramolecular cyclization.

A prevalent and classical method involves the cyclization of a γ-amino alcohol precursor. For instance, N-alkylation of an appropriate amine with a suitable three-carbon electrophile followed by ring closure is a common approach. A specific example is the treatment of a precursor like N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine with a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) to induce intramolecular cyclization, yielding the corresponding azetidine. rsc.org The electron-withdrawing nature of substituents can impact the nucleophilicity of the nitrogen, necessitating strong bases for efficient ring closure. rsc.org

Another key strategy is the reduction of the corresponding β-lactam (azetidin-2-one). The reduction of N-substituted azetidin-2-ones to their respective azetidines is a widely used and efficient method due to the ready availability of the β-lactam starting materials. acs.org Reagents like diborane, lithium aluminum hydride (LiAlH₄), and various alanes are effective for this transformation, typically proceeding in good yield while retaining the stereochemistry of ring substituents. acs.org

More advanced methods have also been developed. A two-step, scalable, and diastereoselective synthesis of 2-arylazetidines has been described starting from simple building blocks. acs.org This method involves the reaction of oxiranylmethyl-benzylamine derivatives with a superbase, which promotes a kinetically controlled 4-exo-tet cyclization to form the strained four-membered ring exclusively over the thermodynamically favored five-membered ring. acs.org

Mechanistically, many syntheses rely on the intramolecular nucleophilic displacement of a leaving group by a nitrogen atom. acs.org The main competing reaction is often elimination, driven by the strain of the forming four-membered ring. acs.org In palladium-catalyzed reactions, the mechanism can involve the generation of an octahedral Pd(IV) species which undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Unresolved Challenges in the Synthesis of this compound

Despite the synthetic successes, several challenges persist. The synthesis of azetidines is often hampered by the high-energy transition states leading to the strained four-membered ring, which can result in low yields. bham.ac.uk Competition between the desired intramolecular cyclization and side reactions, such as elimination, remains a significant hurdle. acs.org

Furthermore, achieving high stereoselectivity, especially in the creation of multiple chiral centers on the azetidine ring, can be difficult. While some methods provide excellent diastereoselectivity, the development of general and broadly applicable enantioselective syntheses remains an area for improvement. acs.orgrsc.org For example, the synthesis of certain substituted azetidines can be complicated by unexpected isomerizations leading to three-membered ring byproducts (aziridines). bham.ac.uk

The instability of the azetidine ring under certain conditions, such as in the presence of Lewis acids, can also pose a challenge. For instance, the reduction of β-lactams with electron-rich substituents at the C4 position can sometimes lead to rearrangement and ring-opening to form tetrahydroquinolines instead of the desired azetidine. acs.org

Opportunities for Novel Reactions and Transformations

The this compound scaffold presents numerous opportunities for novel chemical transformations. The PMB group is a key feature, as it can be cleaved under oxidative or strongly acidic conditions to yield the free secondary amine, which is a gateway for further functionalization. rsc.org This deprotection allows for the introduction of a wide array of substituents at the nitrogen atom, making it a versatile intermediate.

The strained nature of the azetidine ring itself makes it a candidate for ring-opening and ring-expansion reactions. rsc.org For example, treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with a silver salt can induce a ring expansion to afford piperidin-4-ones. rsc.org Similarly, the oxidation of azetidines can lead to transient N-oxides that readily undergo rearrangement to form larger isoxazolidine (B1194047) rings. researchgate.net These strain-driven reactions provide pathways to more complex heterocyclic systems that would be difficult to synthesize otherwise.

Furthermore, C-H activation strategies could enable direct functionalization of the azetidine ring, offering a more atom-economical approach to substituted derivatives compared to traditional multi-step sequences.

Potential for Further Exploration as a Versatile Synthetic Intermediate

The value of this compound as a versatile synthetic intermediate is well-established but far from fully exploited. Azetidine derivatives are crucial components in medicinal chemistry and are found in several bioactive molecules and approved drugs. rsc.org The ability to use this compound as a scaffold allows for the systematic synthesis of libraries of novel azetidine-containing compounds for biological screening.

Its role as a chiral template is another promising avenue. Optically active azetidines can serve as building blocks for synthesizing enantiopure nitrogen-containing compounds, including non-natural amino acids, alkaloids, and chiral ligands for asymmetric catalysis. bham.ac.ukrsc.org For example, chiral azetidine-based ligands have been used in asymmetric additions to aldehydes. bham.ac.uk

Future research will likely focus on developing more efficient and stereoselective synthetic routes to functionalized 1-(4-methoxybenzyl)azetidines. Exploring its reactivity in novel catalytic cycles, such as photocatalyzed reactions and transition-metal-catalyzed cross-coupling, could unlock new synthetic pathways. rsc.org The continued exploration of its use in strain-release chemistry will undoubtedly lead to innovative methods for constructing complex molecular architectures. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.